

MeTC7 for In-Vivo Animal Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: MeTC7

Cat. No.: B10830484

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Abstract

MeTC7 is a novel and selective Vitamin D Receptor (VDR) antagonist that has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2] Unlike traditional VDR agonists that can induce hypercalcemia, **MeTC7** offers a promising therapeutic window by inhibiting VDR-mediated signaling pathways that contribute to tumorigenesis.[1] This document provides a comprehensive overview of the in-vivo application of **MeTC7**, including recommended dosages, administration protocols, and a summary of its effects in different animal models. The information presented here is intended to guide researchers in designing and executing preclinical studies involving this compound.

Data Summary: MeTC7 In-Vivo Dosages and Effects

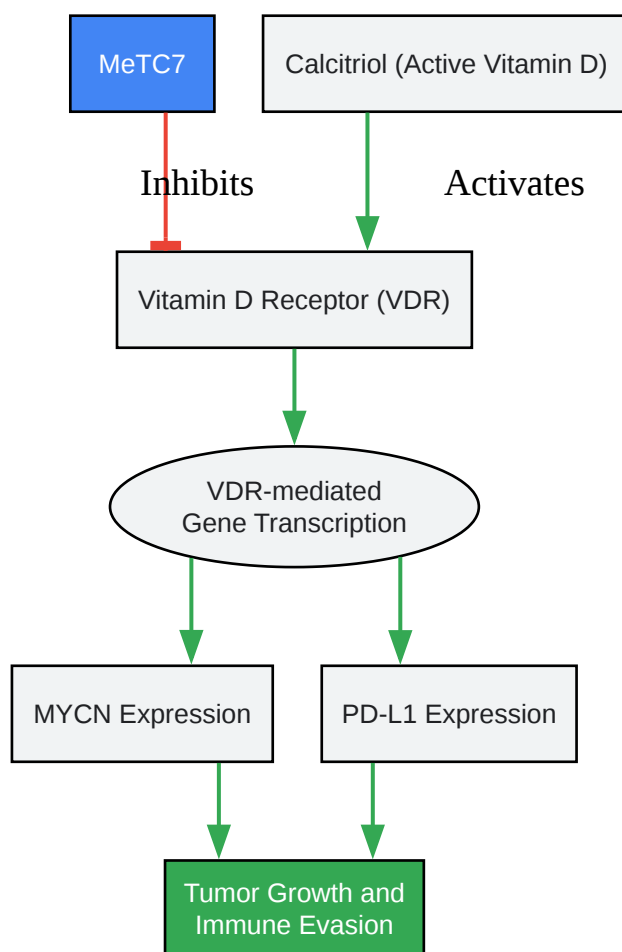
The following table summarizes the key quantitative data from in-vivo studies utilizing **MeTC7** across various animal models.

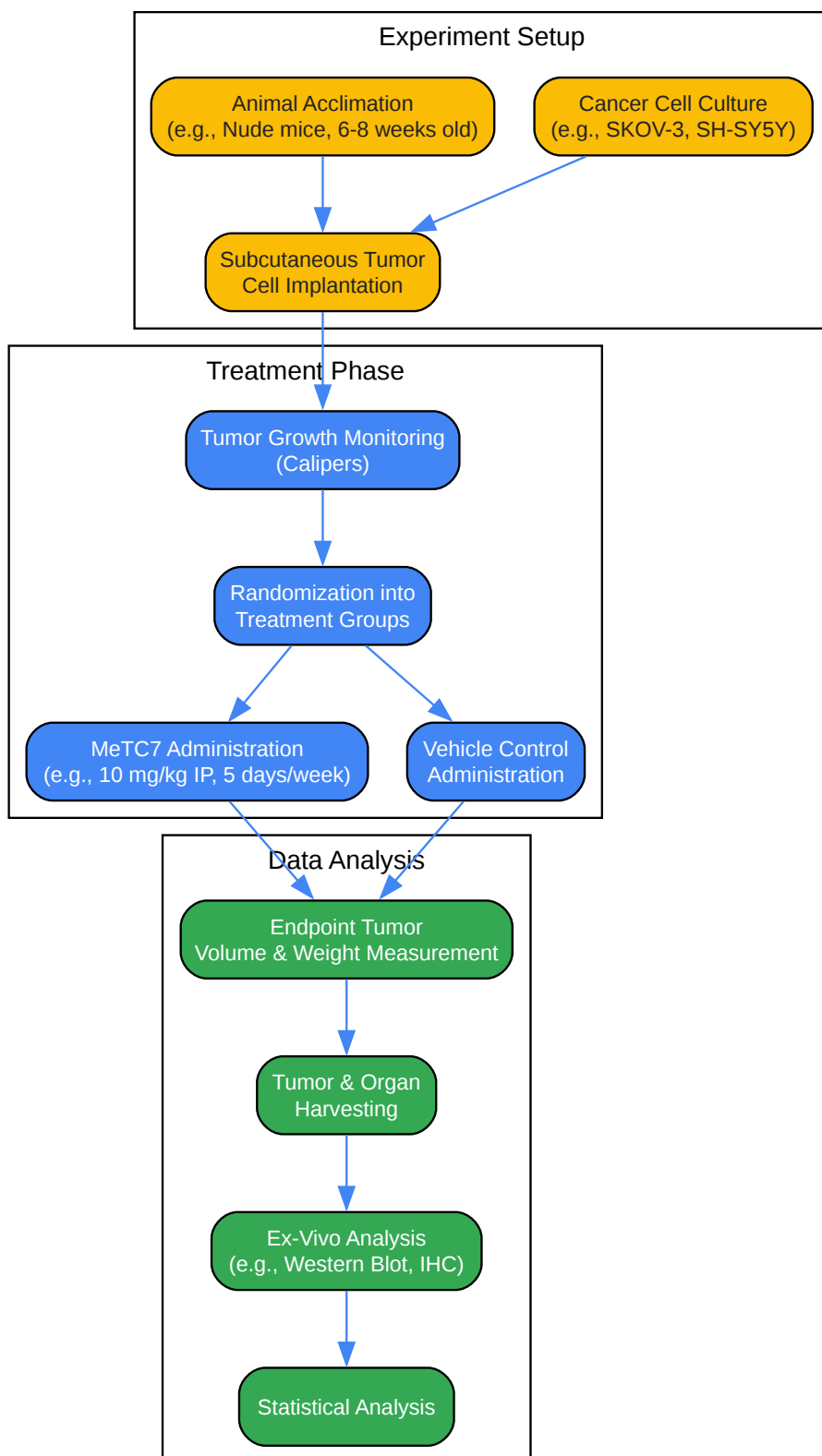
Animal Model	Cancer Type	MeTC7 Dosage & Route	Dosing Frequency & Duration	Key Findings & Efficacy	Reference
Nude Mice	Ovarian Cancer (SKOV-3 xenograft)	10 mg/kg, Intraperitoneal (IP)	Monday-Friday	Reduced tumor growth.	[1][3]
NSG Mice	Neuroblastoma (SH-SY5Y xenograft)	10 mg/kg, IP	Monday-Friday	Reduced tumor growth rate.[1]	[4]
TH-MYCN Transgenic Mice	Spontaneous Neuroblastoma	10 mg/kg, IP	Daily	Reduced tumor growth, volume, and weight.[1][5][6]	[1]
Mice	Medulloblastoma, Pancreatic Cancer Xenografts	10 mg/kg, IP	Not specified	Reduced growth of xenografts.	[6]
C57BL/6 Mice	Colorectal Cancer (MC38 syngeneic model)	25 mg/kg, Subcutaneous (s.c.)	Daily, from day 5 to day 11	Significantly reduced radiation-induced PD-L1 expression on tumor cells.	[5][7]

Signaling Pathway of MeTC7

MeTC7 functions as a VDR antagonist. By binding to the VDR, it blocks the downstream signaling typically initiated by its natural ligand, calcitriol. In cancer cells where VDR is

overexpressed, this inhibition can lead to a reduction in the expression of oncogenes like MYCN and immune checkpoint proteins like PD-L1, ultimately hindering tumor progression.[\[1\]](#)
[\[5\]](#)





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